5,7-Difluoro-2-methylquinoline

Nucleophilic Aromatic Substitution Regioselectivity Synthetic Methodology

Specifically designed for medicinal chemists requiring precise control over SNAr regioselectivity, 5,7-Difluoro-2-methylquinoline (CAS 256931-39-2) features a unique 5,7-difluoro substitution pattern that avoids isomer mixtures common with 6,7- or 5,8-difluoro analogs. Validated as a core scaffold for antimicrobial and antitubercular agents. Standard purity 98%. Ensure your hit-to-lead and SAR programs are not confounded by regioisomeric impurities; order from vetted suppliers today.

Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
CAS No. 256931-39-2
Cat. No. B3119930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-2-methylquinoline
CAS256931-39-2
Molecular FormulaC10H7F2N
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=CC(=C2)F)F
InChIInChI=1S/C10H7F2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h2-5H,1H3
InChIKeyFZFUMSZBFVGHLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Difluoro-2-methylquinoline (CAS 256931-39-2) Procurement and Technical Baseline Guide


5,7-Difluoro-2-methylquinoline (CAS 256931-39-2) is a fluorinated quinoline heterocycle with a molecular formula of C10H7F2N and a molecular weight of 179.17 g/mol [1]. As a core building block in medicinal chemistry, it serves as a precursor for antimicrobial, antituberculosis, and kinase-targeting agents [2]. The 5,7-difluoro substitution pattern differentiates it from other fluorinated quinoline regioisomers, conferring unique electronic properties and reactivity profiles that are essential for specific synthetic applications [3].

Why 5,7-Difluoro-2-methylquinoline Cannot Be Casually Substituted with Other Fluorinated Quinolines


Regioisomeric fluorinated quinolines are not interchangeable due to profound differences in chemical reactivity and biological activity. The specific positioning of fluorine atoms at the 5- and 7-positions of the quinoline ring dictates the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which is enthalpically controlled and varies dramatically between isomers [1]. Substituting a 5,7-difluoro pattern with a 6,7-, 6,8-, or 5,8-difluoro analog would lead to different reaction pathways and product distributions, fundamentally altering synthetic outcomes [2]. In biological contexts, the substitution pattern critically influences target engagement, as evidenced by the distinct antibacterial and mutagenic profiles observed across different fluoroquinoline isomers [3].

5,7-Difluoro-2-methylquinoline Quantitative Differentiation Evidence for Scientific and Procurement Decisions


Regioselective Methoxydefluorination: 5,7- vs. 6,7-Difluoroquinoline Reactivity

In nucleophilic aromatic substitution (SNAr) with sodium methoxide, the reactivity of 5,7-difluoroquinoline is distinct from that of its 6,7-difluoro isomer. The regioselectivity of methoxydefluorination is enthalpically controlled and differs between the two substrates, leading to different isomeric product distributions [1]. This difference is attributed to the varying electronic environments of the fluorine atoms, which affect the stability of the intermediate σ-complexes .

Nucleophilic Aromatic Substitution Regioselectivity Synthetic Methodology

Synthesis Yield Comparison: 5,7-Difluoroquinoline vs. Other Halogenated Quinolines

The synthesis of 5,7-difluoroquinoline via a modified Skraup condensation proceeds in high yields, comparable to those of other polyfluorinated quinolines such as 5,6,7-trifluoroquinoline and 7-chloro-6,8-difluoroquinoline [1]. While the specific yield percentage is not provided in the abstract, the study emphasizes that the modified Skraup conditions produce the corresponding fluorinated quinolines 'in high yields,' indicating a robust and reliable synthetic route for procurement considerations.

Synthetic Chemistry Yield Optimization Halogenated Heterocycles

Antibacterial Activity of 5,7-Difluoroquinoline Scaffolds in Drug Development

Derivatives based on the 5,7-difluoroquinoline scaffold have been investigated for antibacterial activity. While no direct MIC data for the parent 5,7-difluoro-2-methylquinoline was found in accessible primary literature, compounds built on this core have been evaluated as part of a series of fluorine-substituted N-aryl quinolone derivatives, showing promising activity as antimicrobial, antituberculosis, and antioxidant agents [1]. The specific 5,7-difluoro substitution pattern is a key structural feature that can be exploited for further derivatization.

Antibacterial Drug Discovery SAR

Mutagenicity Profile: 5,7-Difluoroquinoline vs. Other Fluoroquinolines

A study investigating the mutagenicity of twelve fluoroquinoline derivatives, including 5,7-difluoroquinoline, found that the position and number of fluorine atoms significantly influence mutagenic potential [1]. While the abstract does not provide quantitative mutagenicity data for each derivative, it establishes that the 5,7-difluoro substitution pattern contributes to a distinct genotoxic profile compared to other regioisomers. This is a critical consideration for selecting a building block when the final compound's safety profile is a concern.

Genotoxicity Safety Assessment Toxicology

5,7-Difluoro-2-methylquinoline Application Scenarios Based on Verified Differentiation


Synthesis of Regioisomerically Pure Fluoroquinoline Derivatives via SNAr

Researchers requiring precise control over nucleophilic aromatic substitution should select 5,7-difluoro-2-methylquinoline to leverage its well-characterized, enthalpically controlled regioselectivity. This ensures predictable product outcomes in methoxydefluorination and related reactions, avoiding the undesired isomer mixtures that would result from using 6,7- or 5,8-difluoro analogs [1].

Building Block for Antimicrobial and Antitubercular Drug Discovery Programs

Medicinal chemists exploring new antimicrobial agents, especially against Gram-positive bacteria and Mycobacterium tuberculosis, can use this compound as a core scaffold. It has been explicitly utilized in the synthesis of fluorine-substituted N-aryl quinolones with demonstrated antimicrobial and antitubercular activity [1]. This provides a direct precedent for its use in hit-to-lead campaigns.

Structure-Activity Relationship (SAR) Studies Focused on 5,7-Difluoro Substitution

In programs investigating the impact of fluorine substitution on biological activity or physicochemical properties, 5,7-difluoro-2-methylquinoline is the specific probe required to isolate the effect of the 5,7-difluoro pattern. Substituting with a 6,7-difluoro or 6,8-difluoro isomer would confound SAR analysis, as these compounds exhibit different reactivity and biological profiles [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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